{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine
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Overview
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl and methyl groups. The final step involves the attachment of the 3-methoxypropylamine moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: It has potential as a lead compound for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine: Unique due to its specific functional groups and structure.
Other Pyrazole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of difluoroethyl, methyl, and methoxypropylamine groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C11H19F2N3O |
---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H19F2N3O/c1-9-10(6-14-4-3-5-17-2)7-15-16(9)8-11(12)13/h7,11,14H,3-6,8H2,1-2H3 |
InChI Key |
GINXIAFILHGFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)CNCCCOC |
Origin of Product |
United States |
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